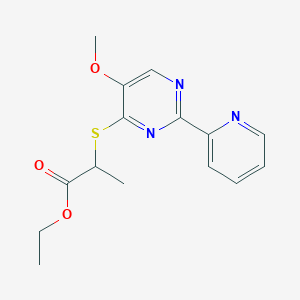

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate

Description

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate is a heterocyclic compound featuring a pyrimidine core substituted with a 5-methoxy group, a 2-pyridinyl moiety, and a sulfanyl-linked ethyl propanoate side chain. Structural analogs and related compounds offer insights into its properties, which are discussed below.

Properties

IUPAC Name |

ethyl 2-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-4-21-15(19)10(2)22-14-12(20-3)9-17-13(18-14)11-7-5-6-8-16-11/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIKNMFADQPIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC(=NC=C1OC)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

The synthesis of this compound involves three critical steps:

- Construction of the pyrimidine core with methoxy and pyridinyl substituents.

- Introduction of a leaving group (e.g., chloride or bromide) at the 4-position of the pyrimidine ring.

- Nucleophilic substitution with ethyl 2-mercaptopropanoate to form the sulfanylpropanoate side chain.

Pyrimidine Core Formation

The pyrimidine ring is typically synthesized via cyclocondensation reactions. A modified Biginelli reaction or amidine cyclization is employed:

- Method A : Reacting 2-aminopyridine with ethyl 3-methoxy-3-oxopropanoate in the presence of polyphosphoric acid (PPA) at 120–140°C yields 5-methoxy-2-(2-pyridinyl)pyrimidin-4(3H)-one.

- Method B : Using TosOH as a catalyst, 2-pyridinecarbaldehyde and thiourea undergo cyclization in methanol at 70°C to form the pyrimidine scaffold.

Optimization Notes:

Halogenation at the 4-Position

The hydroxyl group at the 4-position of the pyrimidine is replaced with a chloride using POCl₃ or PCl₅ :

Thiol-Ether Formation

The chloro intermediate undergoes nucleophilic substitution with ethyl 2-mercaptopropanoate:

- Conditions : Reacting 4-chloro-5-methoxy-2-(2-pyridinyl)pyrimidine (1 eq) with ethyl 2-mercaptopropanoate (1.2 eq) in acetonitrile and K₂CO₃ (2 eq) at 60°C for 12 hours.

- Workup : Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields the final product.

Key Challenges:

Alternative Synthetic Routes

One-Pot Multi-Component Reaction

A streamlined approach combines pyrimidine formation and thiol-ether coupling:

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several derivatives documented in the evidence. Key comparisons include:

Ethyl 2-[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino-3-[2-Methoxycarbonyl-4-(2-Pyridinyl)-1H-Pyrrol-3-yl]Aminopropenoate (13)

- Structure: Contains a cyano-vinylpyridine group and a pyrrole ring with dual pyridinyl substitutions.

- Key Differences: Replaces the pyrimidine-sulfanyl group with a pyrrole-aminopropenoate chain.

- Synthesis : Formed in 29% yield via condensation in acetic acid .

Methyl 2-(4-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenoxy)Propanoate (Haloxyfop Methyl Ester)

- Structure: Propanoate ester linked to a pyridinyl-phenoxy group with chloro and trifluoromethyl substituents.

- Key Differences : Lacks the pyrimidine-sulfanyl moiety but shares the ester functional group.

- Application : Used as a herbicide (fluazifop-P butyl ester analog) .

- Implications : The trifluoromethyl group enhances lipophilicity and environmental stability, contrasting with the target compound’s methoxy group, which may improve solubility.

Ethyl-3-{[(2-Formyl-1-Methyl-1H-Benzimidazole-5-yl)Carbonyl]-(2-Pyridinyl)Amino}Propanoate

- Structure: Features a benzimidazole core instead of pyrimidine, with a formyl group and ethyl propanoate chain.

- Application : Intermediate in synthesizing Dabigatran etexilate, an anticoagulant .

- Implications : The benzimidazole ring may enhance π-π stacking interactions in drug-receptor binding, unlike the pyrimidine-based target compound.

Functional Group Analysis

Biological Activity

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate, also known by its CAS number 338771-77-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₅H₁₇N₃O₃S

- Molecular Weight : 319.38 g/mol

- LogP : 2.59 (indicating moderate lipophilicity)

Synthesis

The synthesis of this compound involves the reaction of appropriate pyrimidine and pyridine derivatives with ethyl propanoate under specific conditions to yield the target compound. The structure is confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing similar moieties have shown activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Table 1 summarizes the antimicrobial efficacy of related compounds:

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 µg/mL |

| Compound B | Escherichia coli | 32 µg/mL |

| Compound C | Candida albicans | 8 µg/mL |

Cytotoxicity and Antiviral Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, compounds with similar structures exhibited significant cytotoxicity against human liver cancer cells (HepG2), showing IC50 values in the low micromolar range .

Additionally, antiviral assays against HIV-1 have been performed on related compounds, demonstrating potential efficacy in inhibiting viral replication .

Case Studies

-

Antimicrobial Efficacy Study :

A study published in a peer-reviewed journal explored the synthesis and biological activity of several pyrimidine derivatives. Among them, one derivative exhibited potent activity against Staphylococcus aureus, with a MIC of 16 µg/mL, indicating promising antimicrobial properties . -

Cytotoxicity Profile :

Another investigation focused on the cytotoxic effects of this compound on HepG2 cells. The results revealed an IC50 value of approximately 5 µM, suggesting significant potential for further development in cancer therapeutics . -

Antiviral Activity Assessment :

A comprehensive assessment of antiviral activities indicated that compounds structurally related to this compound could inhibit HIV-1 replication effectively, providing a basis for future drug development against viral infections .

Q & A

Q. Optimization Strategies :

- Reaction Monitoring : Use TLC or HPLC to track intermediates.

- Catalyst Screening : Test bases (e.g., Cs2CO3 vs. K3PO4) for higher yields.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K2CO3, DMF, 80°C | 65–70 | 90% |

| 2 | NaSH, N2, THF | 50–55 | 85% |

| 3 | Ethyl bromide, Cs2CO3 | 75–80 | 95% |

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify pyrimidine ring protons (δ 8.2–8.6 ppm for pyridinyl) and methoxy groups (δ 3.8–4.0 ppm).

- IR Spectroscopy : Confirm S–C=O (1690–1710 cm<sup>-1</sup>) and C–S (650–750 cm<sup>-1</sup>) stretches.

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 363.1) .

Critical Note : Compare experimental data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced: How to design experiments to analyze discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigate via:

Controlled Solvent Studies : Acquire NMR in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts.

Variable Temperature NMR : Identify tautomeric equilibria (e.g., thione-thiol forms).

Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. Table 2: Common Data Contradictions and Solutions

| Issue | Likely Cause | Resolution |

|---|---|---|

| Split pyridinyl peaks | Solvent polarity | Standardize solvent for all batches |

| Missing S–H stretch in IR | Oxidation to disulfide | Purge with N2 during synthesis |

Advanced: What methodologies are recommended for studying interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to model binding to pyrimidine-sensitive targets (e.g., kinase enzymes). Focus on sulfanyl and methoxy groups as key pharmacophores.

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).

Enzyme Inhibition Assays : Test IC50 values in kinase inhibition panels (e.g., EGFR, VEGFR2) .

Q. Key Parameters :

- Positive Controls : Compare with known inhibitors (e.g., Erlotinib for EGFR).

- Solubility Optimization : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity .

Advanced: How can computational methods improve reaction design for derivatives of this compound?

Methodological Answer:

Reaction Path Prediction : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model sulfanyl group reactivity.

Machine Learning (ML) : Train models on existing pyrimidine reaction datasets to predict optimal conditions (e.g., temperature, catalyst).

Retrosynthetic Analysis : Use open-source tools (e.g., ASKCOS) to propose novel synthetic routes .

Q. Case Study :

- Predicted Intermediate Stability : Ethyl 2-mercaptopropanoate showed higher energy barriers in DFT, guiding reagent stoichiometry adjustments .

Advanced: What strategies resolve low yields in scaled-up syntheses of this compound?

Methodological Answer:

Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading).

Flow Chemistry : Improve heat/mass transfer for exothermic thiolation steps.

In Situ Monitoring : Implement PAT (Process Analytical Technology) via FTIR or Raman spectroscopy .

Q. Table 3: DoE Variables for Scale-Up

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Catalyst (mol%) | 5–15% | 10% |

| Reaction Time | 4–12 h | 8 h |

Advanced: How to assess environmental and safety risks during handling?

Methodological Answer:

Thermal Stability : Perform DSC/TGA to identify decomposition risks (>200°C).

Waste Management : Neutralize thiol byproducts with oxidizing agents (e.g., H2O2) before disposal.

Toxicity Screening : Use in silico tools (e.g., ProTox-II) to predict acute toxicity (LD50) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.